molecular formula C12H16O3 B13982334 methyl 3-(3-methoxyphenyl)-2-methylpropanoate

methyl 3-(3-methoxyphenyl)-2-methylpropanoate

Cat. No.: B13982334
M. Wt: 208.25 g/mol
InChI Key: YOIMDRWWRMRCBA-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 3-(3-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3-(3-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of substituted derivatives such as 3-(3-nitrophenyl)-2-methylpropanoate or 3-(3-bromophenyl)-2-methylpropanoate.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester moiety can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)-2-methylpropanoate: Similar structure but with the methoxy group in the para position.

    Methyl 3-(3-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-(3-methoxyphenyl)-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is unique due to the specific positioning of the methoxy group on the aromatic ring and the methyl group on the propanoate moiety

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(3-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16O3/c1-9(12(13)15-3)7-10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3

InChI Key

YOIMDRWWRMRCBA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)C(=O)OC

Origin of Product

United States

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